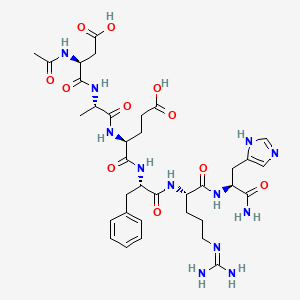
Peficitinib (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peficitinib (hydrochloride) is a pharmaceutical compound used primarily for the treatment of rheumatoid arthritis. It belongs to the class of drugs known as Janus kinase inhibitors. Peficitinib is unique in that it is a pan-Janus kinase inhibitor, meaning it inhibits all members of the Janus kinase family. This compound has been approved for clinical use in Japan, Korea, and Taiwan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of peficitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of peficitinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and are not fully disclosed in public literature .
Análisis De Reacciones Químicas
Types of Reactions: Peficitinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
Peficitinib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of Janus kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Peficitinib (hydrochloride) exerts its effects by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, peficitinib disrupts the signaling pathways that contribute to the inflammatory processes in rheumatoid arthritis. The molecular targets include Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a subsequent decrease in inflammation and joint damage .
Comparación Con Compuestos Similares
Tofacitinib: Another Janus kinase inhibitor used for the treatment of rheumatoid arthritis. It primarily inhibits Janus kinase 1 and Janus kinase 3.
Baricitinib: A Janus kinase inhibitor that selectively inhibits Janus kinase 1 and Janus kinase 2.
Comparison: Peficitinib (hydrochloride) is unique in its pan-Janus kinase inhibition, targeting all members of the Janus kinase family. This broad inhibition may offer advantages in terms of efficacy, but it also requires careful monitoring for potential side effects. In comparison, tofacitinib and baricitinib have more selective inhibition profiles, which may result in different efficacy and safety profiles .
Propiedades
Fórmula molecular |
C18H23ClN4O2 |
|---|---|
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H |
Clave InChI |
UQAIDWNFPWQLOC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)




